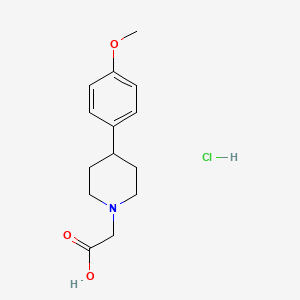
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is particularly useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-methoxyphenylpiperidine with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride has several scientific research applications, including:
作用机制
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a semi-flexible linker in PROTACs, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process is crucial for regulating protein levels and modulating cellular pathways involved in various biological processes .
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 4-[2-(Piperidin-1-yl)ethoxy]benzoic acid hydrochloride
Uniqueness
What sets 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride apart from these similar compounds is its specific structure, which includes a methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and suitability as a linker in PROTACs .
属性
分子式 |
C14H20ClNO3 |
|---|---|
分子量 |
285.76 g/mol |
IUPAC 名称 |
2-[4-(4-methoxyphenyl)piperidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-18-13-4-2-11(3-5-13)12-6-8-15(9-7-12)10-14(16)17;/h2-5,12H,6-10H2,1H3,(H,16,17);1H |
InChI 键 |
MOQDAMLGFUDFJF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CCN(CC2)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















